Pentafluorophenyl ether

Overview

Description

Pentafluorophenyl ether (PFPE) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PFPE is a colorless, odorless, and highly stable compound that has a wide range of applications in various fields, including chemistry, materials science, and pharmaceuticals.

Scientific Research Applications

Gas Chromatography Derivatives : Pentafluorophenyl groups substituted into silyl ethers of sterols create stable and volatile derivatives useful for gas chromatography of sterols. They exhibit higher sensitivity to electron capture detection and greater thermal stability compared to other groups (Morgan & Poole, 1974).

Reduction of α,β-Unsaturated Carbonyl Compounds : Pentafluorophenol effectively acts as a proton source for sodium borohydride reductions, enabling regioselective reduction of α,β-unsaturated carbonyl compounds to allylic alcohols. This highlights its utility in organic synthesis (Fuller, Williamson, & Singaram, 1994).

Lewis Acid Catalyst : Tris(pentafluorophenyl)boron is identified as an efficient, air stable, and water-tolerant Lewis acid catalyst for various chemical reactions. Its versatility in catalyzing aldol-type and Michael reactions, among others, is particularly notable (Ishihara, Hanaki, Funahashi, Miyata, & Yamamoto, 1995).

Synthesis of Hyperbranched Polyfluorinated Polymers : The synthesis of a hyperbranched polyfluorinated benzyl ether polymer using pentafluorophenyl groups demonstrates its application in creating advanced materials with potential applications in various industries (Mueller, Kowalewski, & Wooley, 1998).

Chemoselective Tritylation of Alcohols : Tris(pentafluorophenyl)borane acts as a catalyst for the efficient chemoselective tritylation of alcohols, showcasing its utility in selective organic transformations (Raji Reddy, Rajesh, Balaji, & Chethan, 2008).

Mechanism of Action

Target of Action

Pentafluorophenyl ether (PFP ether) primarily targets analytes in chromatographic separations . The compound’s role is to provide an alternative mechanism from that of hydrophobicity on a C18 chemistry .

Mode of Action

PFP ether interacts with its targets through various mechanisms, including pi-pi interactions , dipole interactions , steric interactions , hydrogen bonding , and hydrophobicity . These interactions are dependent upon the analytes’ structure, physiochemical properties, and the mobile phase used .

Biochemical Pathways

The biochemical pathways affected by PFP ether are primarily related to chromatographic separations . The compound’s interaction with its targets can heavily affect the middle of the chromatographic separation under the same mobile conditions . This highlights how hydrophobicity of the method may be similar but the polarity, electron charge, and steric terms are all playing a role in the orthogonal selectivity achieved .

Pharmacokinetics

Its use in chromatographic separations suggests that itsADME (Absorption, Distribution, Metabolism, and Excretion) properties would be highly dependent on the specific conditions of the chromatographic system, including the mobile phase used .

Result of Action

The molecular and cellular effects of PFP ether’s action are seen in its ability to provide greater resolution in chromatographic separations . For example, it can resolve closely related alkaloids using the Speedcore® PFP stationary phase .

Action Environment

The action of PFP ether is influenced by environmental factors such as the mobile phase used in chromatographic separations . The analyst can use buffer concentration as well as organic modifier to control retention factors of these dual mode selectivity’s . This suggests that the compound’s action, efficacy, and stability can be fine-tuned based on the specific conditions of the chromatographic system.

Future Directions

Perfluoroaryl reagents, which include pentafluorophenyl ether, have been identified as powerful tools for peptide and protein modification . They have found applications in peptide synthesis, tagging, cyclisation, stapling, and protein bioconjugation . Future applications of these reagents in biological chemistry are being explored .

Biochemical Analysis

Biochemical Properties

Pentafluorophenyl ether plays a crucial role in various biochemical reactions. It is known to interact with a range of enzymes, proteins, and other biomolecules. For instance, this compound is often used in bioconjugation chemistry due to its ability to form stable bonds with amines, facilitating the functionalization of biomolecules . This interaction is primarily driven by the electrophilic nature of the pentafluorophenyl group, which readily reacts with nucleophilic sites on proteins and enzymes.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, studies have demonstrated that this compound can modulate the activity of certain signaling pathways by interacting with key proteins involved in these pathways . Additionally, it has been observed to alter gene expression profiles, potentially leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . This binding is often facilitated by the formation of covalent bonds between the pentafluorophenyl group and nucleophilic residues on the target biomolecule. These interactions can result in changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as moisture and air . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including potential cytotoxicity and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been identified, indicating that there is a specific dosage range within which this compound can exert its desired biochemical effects without causing significant harm to the organism.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through pathways involving oxidation and conjugation reactions, leading to the formation of metabolites that can be further processed or excreted by the organism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical activity within the cell.

properties

IUPAC Name |

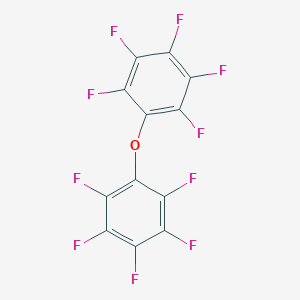

1,2,3,4,5-pentafluoro-6-(2,3,4,5,6-pentafluorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12F10O/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJHMHZVVRVXKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12F10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90348180 | |

| Record name | pentafluorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1800-30-2 | |

| Record name | pentafluorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90348180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5-pentafluoro-6-pentafluorophenoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Pentafluorophenyl ethers are particularly useful in carbohydrate chemistry due to their ability to act as activating groups. [, ] For example, reacting partially substituted carbohydrates like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose with sodium hydride followed by hexafluorobenzene leads to the formation of pentafluorophenyl ethers. These ethers can then be further modified to create novel cyclic carbohydrate derivatives, showcasing their versatility in synthesis. []

A: Researchers investigating the synthesis of the dipeptide TSPO ligand, N-phenylpropionyl-L-tryptophanyl-L-leucine amide (GD-102), explored the use of activated pentafluorophenyl ethers as a key step. [] This method was compared to other approaches like activated succinimide esters and the imidazole method. While ultimately not the optimal route in this specific case, it highlights the applicability of pentafluorophenyl ethers in peptide bond formation. []

A: Incorporating a pentafluorophenyl ether-containing block into block copolymers can significantly influence the self-assembly and microphase separation behavior. [] For example, poly(ethylene glycol)-block-polystyrene-block-poly(4-vinylbenzyl this compound) (PEG-b-PS-b-PVBFP) triblock copolymers form vesicles with distinct microphase-separated structures. The presence of the fluorine-containing PVBFP block leads to the formation of columnar microdomains within the vesicular membrane, impacting the overall morphology and properties of the assembly. []

A: Yes, gas-phase reactions of pentafluorophenyl ethers with various anions have been explored using techniques like Fourier Transform Ion Cyclotron Resonance. [, ] These studies provide insights into the intrinsic reactivity of these compounds in the absence of solvent effects and highlight the role of fluoride ion-molecule complexes in influencing reaction pathways. [, ]

A: Bismuth aryloxides incorporating pentafluorophenyl groups are being investigated in materials chemistry. [] For example, the synthesis and characterization of compounds like and Na(4)Bi(2)(μ(6)-O)(OC(6)F(5))(8)(THF)(4) demonstrate the potential of these complexes as precursors for advanced materials. [] Understanding their structural features and dynamic behavior in solution, as revealed by techniques like (19)F-NMR, is crucial for tailoring their properties for specific applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.